N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pivalamide
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Overview
Description
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pivalamide” is a chemical compound with the linear formula C26H22N4O2S3 . It has a molecular weight of 518.683 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C26H22N4O2S3 . It consists of several chemical groups, including an amide group, a cyano group, and a thiophene ring.Physical and Chemical Properties Analysis
This compound has a molecular weight of 518.683 . The physical appearance or other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Cyclopentenone Synthesis via Gold-Catalyzed Rearrangement
The rearrangement of 1-ethynyl-2-propenyl pivaloates to cyclopentenones, catalyzed by cationic triphenylphosphinegold(I) complexes, demonstrates the utility of cyclopentadienyl derivatives in synthesizing valuable cyclic ketones. This process tolerates both alkyl and aryl substitutions, enabling the enantioselective synthesis of cyclopentenones, a crucial intermediate for various pharmaceuticals and natural products (Shi, Gorin, & Toste, 2005).
Antitumor Evaluation of Polyfunctional Heterocyclic Compounds
A novel approach to synthesizing polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showcases the compound's potential in developing new antitumor agents. This research underscores the importance of structural diversity in medicinal chemistry, with several synthesized derivatives exhibiting significant inhibitory effects against various cancer cell lines (Shams et al., 2010).
Novel Antimicrobial Dyes and Textile Finishing
The development of novel antimicrobial dyes and their precursors for dyeing and textile finishing applications, based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems, illustrates the compound's utility in creating functional materials. These dyes, exhibiting significant antibacterial and antifungal activities, highlight the potential for integrating functional organic molecules into materials science for enhanced performance and utility (Shams et al., 2011).
Synthesis of Heterocyclic Skeletons
The synthesis of various heterocyclic skeletons through reactions involving thioamide moieties reflects the compound's role in generating diverse chemical structures. This versatility is crucial for exploring new pharmacophores and optimizing drug properties, demonstrating the compound's significance in synthetic organic chemistry and drug discovery (Fathalla & Pazdera, 2002).
Polymer Modification for Gas Transport Properties
The modification of polymers to incorporate thioamide functionality, aiming to enhance gas transport properties, showcases the compound's application in materials science. This research emphasizes the importance of chemical modification in tuning the physical properties of polymers for specific industrial applications, such as gas separation technologies (Mason et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pivalamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in cell wall formation, specifically in the synthesis of UDP-N-acetylmuramoyl-pentapeptide, the precursor of murein .
Mode of Action
The compound interacts with its target enzyme, inhibiting its function . This inhibition disrupts the synthesis of UDP-N-acetylmuramoyl-pentapeptide, thereby affecting the formation of the bacterial cell wall .
Biochemical Pathways
The affected pathway is the peptidoglycan biosynthesis pathway , which is responsible for the formation of the bacterial cell wall . The disruption of this pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival .
Pharmacokinetics
It is known that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its effectiveness .
Result of Action
The result of the compound’s action is the disruption of the bacterial cell wall formation, leading to the death of the bacteria . This makes this compound a potential candidate for antibacterial drug development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances. .
Safety and Hazards
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-13(2,3)12(16)15-11-9(7-14)8-5-4-6-10(8)17-11/h4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJXTPSXVZGBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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